molecular formula C20H22N2O3S B5158372 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5158372
M. Wt: 370.5 g/mol
InChI Key: SBJCNDYDDCGNTH-UHFFFAOYSA-N
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Description

The compound 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid (hereafter referred to as Compound X) is a structurally complex molecule featuring a bicyclo[2.2.1]heptane core conjugated with a thiazole-carbamoyl moiety and a 2,5-dimethylphenyl substituent. Its molecular formula is C20H22N2O3S (molecular weight: 370.47 g/mol) . This compound belongs to a class of bicycloheptane derivatives designed to target bacterial regulatory elements, particularly T-box genes, which are critical for Gram-positive bacterial survival .

Properties

IUPAC Name

3-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-10-3-4-11(2)14(7-10)15-9-26-20(21-15)22-18(23)16-12-5-6-13(8-12)17(16)19(24)25/h3-4,7,9,12-13,16-17H,5-6,8H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJCNDYDDCGNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Bicyclo[2.2.1]heptane Core: This core structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Coupling Reactions: The final step involves coupling the thiazole and bicyclo[2.2.1]heptane moieties using carbodiimide coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials. Its rigid bicyclic structure imparts desirable mechanical properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of Compound X can be contextualized by comparing it to analogs within the same chemical family. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Compound X 2,5-Dimethylphenyl C20H22N2O3S 370.47 Anti-biofilm activity (theoretical, based on structural similarity to PKZ18)
PKZ18 4-Isopropylphenyl C21H24N2O3S 408.49 Inhibits T-box genes in Staphylococcus aureus; non-toxic at MIC (MRSA)
PKZ18-22 4-(2-Methylpropyl)phenyl C22H26N2O3S 422.58 Enhanced biofilm inhibition vs. PKZ18; synergizes with antibiotics
473446-39-8 4-Ethylphenyl C20H22N2O3S 370.47 Structural analog with uncharacterized activity
345288-37-1 4-tert-Butylphenyl C25H30N2O3S 438.60 Increased steric bulk; potential impact on target binding

Key Structural and Functional Insights

Substituent Effects :

  • The 2,5-dimethylphenyl group in Compound X provides moderate lipophilicity compared to the bulkier 4-tert-butylphenyl (logP ~3.2 vs. ~4.5) . This balance may optimize membrane permeability while minimizing steric hindrance during target binding.
  • The 4-isopropylphenyl group in PKZ18 enhances binding affinity to T-box regulatory elements, as evidenced by its MIC of 2 µg/mL against MRSA .

Biological Activity :

  • PKZ18-22, a derivative with a 4-(2-methylpropyl)phenyl group, demonstrates superior biofilm inhibition (80% reduction at 10 µM) compared to vancomycin (50% at the same concentration) . Compound X’s dimethyl substitution may offer similar efficacy but requires empirical validation.
  • A related compound, 3-[(2-sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid , exhibits an IC50 of 6.5 µM against human FABP4, highlighting the pharmacophoric importance of the bicycloheptane-carboxylic acid core .

The rigid bicycloheptane scaffold reduces metabolic degradation, as seen in analogs with plasma half-lives exceeding 4 hours .

Biological Activity

The compound 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

Property Details
Molecular Formula C23H25N3O4S
Molecular Weight 427.5 g/mol
IUPAC Name This compound
InChI Key ICYDCUUFBAPBHR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and bicyclic structures. The functionalization process may include Friedel-Crafts acylation followed by carbamoylation reactions to yield the final product. Research indicates that optimizing these synthetic routes can enhance yield and reduce costs significantly.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent efficacy against resistant strains:

Compound MIC (µg/mL) Target Organisms
3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]}1MRSA
3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]}2VRE

These findings indicate that derivatives of the thiazole structure could serve as promising scaffolds for developing new antimicrobial agents targeting resistant pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. For example, studies on similar compounds have revealed their ability to inhibit the proliferation of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). The following table summarizes some relevant findings:

Compound Cell Line Viability (%) Control Viability (%)
3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]}Caco-239.8100
3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]}A54956.9100

These results indicate a significant reduction in cell viability compared to untreated controls, suggesting that the compound may induce cytotoxic effects in cancer cells .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors within cells. It is hypothesized that the thiazole moiety may facilitate binding to these targets, leading to alterations in cellular pathways associated with growth and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives against resistant bacterial strains and found that modifications in the phenyl substituents significantly enhanced antimicrobial activity.
    • Findings : Compounds with specific substitutions exhibited MIC values lower than standard antibiotics like vancomycin.
  • Investigation into Anticancer Properties : Another study focused on the anticancer effects of thiazole derivatives on colorectal cancer cell lines.
    • Results : The introduction of methyl groups on the thiazole ring improved cytotoxicity against Caco-2 cells.

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